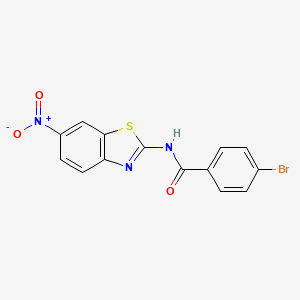

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGCCAZVEACDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzothiazole to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-bromo-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

Aplicaciones Científicas De Investigación

Structure

The molecular formula for 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is . The compound features:

- Bromine Atom : Enhances reactivity and may influence biological activity.

- Nitro Group : Imparts potential for reduction reactions and biological interactions.

- Benzothiazole Moiety : Known for various pharmacological activities.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth and may serve as leads for antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Biological Research

The compound is also being explored in biological assays:

- Enzyme Inhibition : Research has indicated that benzothiazole derivatives could act as inhibitors for various enzymes, including those involved in cancer progression and inflammation.

- Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways are ongoing, with a focus on its role in inflammatory responses and potential therapeutic effects against chronic diseases.

Materials Science

This compound is utilized in the development of novel materials:

- Dyes and Pigments : The unique chemical structure allows for applications in dye synthesis, where it can impart color properties to polymers and textiles.

- Polymer Science : Its reactivity can be harnessed to create functionalized polymers with specific properties for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of several benzothiazole derivatives, including this compound. The results demonstrated a significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the effects of this compound on human cancer cell lines were evaluated. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparación Con Compuestos Similares

Core Benzothiazole Modifications

- 6-Nitro vs. BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino)acetamide): The 6-methoxy group (electron-donating) reduces antimicrobial potency compared to nitro derivatives. For example, BTC-j showed MIC values of 3.125 µg/mL against E. coli, while BTC-r (6-nitro) exhibited slightly lower activity . N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide: The 6-acetamido substituent may improve solubility but reduce antimicrobial efficacy due to steric hindrance .

Benzamide Substituent Variations

- 4-Bromo vs. 4-Chloro/2-Nitro Substitution 4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide: The chloro substituent (smaller halogen) and additional 2-nitro group may alter steric and electronic interactions, though comparative activity data are lacking .

Crystallographic and Solubility Insights

Antimicrobial Efficacy

| Compound | Substituents | MIC (µg/mL) Against E. coli | MIC (µg/mL) Against S. aureus |

|---|---|---|---|

| Target Compound | 6-Nitro, 4-bromo | Data not reported | Data not reported |

| BTC-r | 6-Nitro, pyridinyl acetamide | 6.25 | 12.5 |

| BTC-j | 6-Methoxy, pyridinyl acetamide | 3.125 | 12.5 |

| N-(6-Acetamido...) | 6-Acetamido, 4-bromo | Not tested | Not tested |

- Mechanistic Insights : Docking studies (PDB: 3G75) suggest nitro groups form hydrogen bonds with DNA gyrase, while bromo groups enhance hydrophobic interactions .

Computational and Docking Studies

Actividad Biológica

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a bromine atom at the 4th position and a nitro group at the 6th position on the benzothiazole ring, along with a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 378.2 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of benzothiazole showed that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria . The nitro group in the compound is particularly important as it can be reduced to form reactive intermediates that interact with microbial cellular components, leading to growth inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . The presence of the benzothiazole moiety is believed to enhance its interaction with specific targets within cancer cells, making it a candidate for further development as an anticancer agent.

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Cellular Interaction : The nitro group can undergo bioreduction to form active metabolites that bind to cellular macromolecules.

- Signal Transduction Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-bromo-N-(6-amino-1,3-benzothiazol-2-yl)benzamide | Contains amino instead of nitro group | Antimicrobial |

| 4-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | Chlorine substitution | Anticancer |

| 4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | Methyl substitution | Neuroactive |

This table highlights how variations in substituents affect the biological activity of benzothiazole derivatives.

Case Studies

Several case studies have investigated the efficacy of benzothiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Pseudomonas aeruginosa, reducing virulence factors such as motility and toxin production .

- Anticancer Research : In vitro assays indicated that compounds with the benzothiazole core could induce apoptosis in various cancer cell lines by targeting cellular signaling pathways associated with survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.